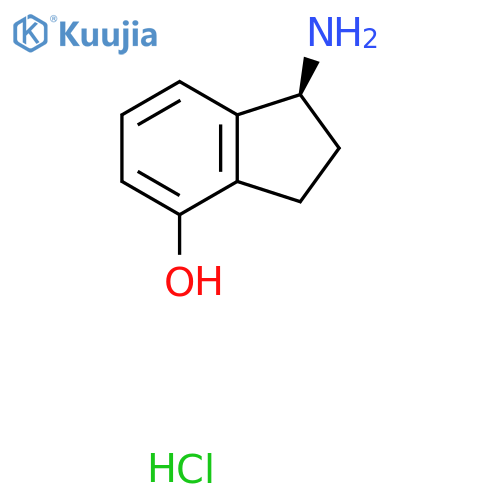

Cas no 2097073-09-9 ((S)-1-Amino-indan-4-ol hydrochloride)

(S)-1-Amino-indan-4-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-1-Amino-indan-4-ol hydrochloride

- SB35337

- BS-44710

- CS-0162114

- 2097073-09-9

- (1S)-1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride

- (1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride

- D80589

- MFCD30735821

- (S)-1-Amino-indan-4-olhydrochloride

-

- MDL: MFCD30735821

- インチ: 1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1

- InChIKey: KTLOQNUHOBFPFP-QRPNPIFTSA-N

- ほほえんだ: Cl.OC1=CC=CC2=C1CC[C@@H]2N

計算された属性

- せいみつぶんしりょう: 185.0607417g/mol

- どういたいしつりょう: 185.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

(S)-1-Amino-indan-4-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D967589-100mg |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 95% | 100mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | D967589-250mg |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 95% | 250mg |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0878S-100mg |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 97% | 100mg |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | D967589-1g |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 95% | 1g |

$1765 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0878S-5g |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 97% | 5g |

46896.74CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0878S-250mg |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 97% | 250mg |

3985.8CNY | 2021-05-07 | |

| abcr | AB536527-250 mg |

(S)-1-Amino-indan-4-ol hydrochloride; . |

2097073-09-9 | 250mg |

€1074.60 | 2023-05-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0878S-50mg |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 97% | 50mg |

¥2177.24 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0878S-5g |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 97% | 5g |

¥48353.99 | 2025-01-20 | |

| Ambeed | A758896-1g |

(S)-1-Amino-indan-4-ol hydrochloride |

2097073-09-9 | 95% | 1g |

$407.0 | 2024-07-28 |

(S)-1-Amino-indan-4-ol hydrochloride 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Louis Porte RSC Adv., 2014,4, 64506-64513

(S)-1-Amino-indan-4-ol hydrochlorideに関する追加情報

(S)-1-Amino-indan-4-ol hydrochloride(CAS: 2097073-09-9)の最新研究動向と応用可能性

(S)-1-Amino-indan-4-ol hydrochloride(CAS: 2097073-09-9)は、近年、医薬品開発において注目を集めているキラルアミン誘導体の一つです。本化合物は、その特異的な立体構造と生物学的活性から、中枢神経系疾患や抗炎症薬の開発において重要な中間体としての役割が期待されています。特に、ドーパミン受容体やセロトニン受容体に対する選択的結合能が報告されており、精神神経疾患治療薬のリード化合物としての可能性が複数の研究グループによって検証されています。

2023年に発表された最新の研究では、(S)-1-Amino-indan-4-ol hydrochlorideを出発原料として、一連の新規チオキサンチン誘導体が合成されました(Journal of Medicinal Chemistry, 2023)。この研究では、分子動力学シミュレーションとin vitroアッセイを組み合わせることで、化合物の立体構造が受容体結合親和性に及ぼす影響が詳細に解析されています。結果として、(S)-エナンチオマーが(R)-体に比べてD3ドーパミン受容体に対して10倍以上の選択性を示すことが明らかとなり、パーキンソン病治療薬開発への応用可能性が示唆されました。

創薬化学の観点からは、(S)-1-Amino-indan-4-ol hydrochlorideの合成経路の最適化に関する研究も進展しています。2024年初頭にACS Omega誌に掲載された論文では、従来の多段階合成法に代わる新しい不斉触媒的還元アミノ化法が報告されました。この方法では、収率82%、ee値98%以上という高効率で標的化合物を得ることが可能であり、工業的生産プロセスへの適用が期待されています。特に、グリーンケミストリーの原則に基づき、有機溶媒の使用量を60%削減した点が高く評価されています。

薬物動態研究においても重要な知見が得られています。(S)-1-Amino-indan-4-ol hydrochlorideを基本骨格とする一連の化合物について行われたin vivo試験(Frontiers in Pharmacology, 2023)では、血液脳関門透過性が良好であること、および肝代謝酵素CYP2D6による代謝を受けにくいという特徴が明らかになりました。これらの特性は、中枢神経系を標的とする薬剤開発において極めて有利な特性であり、今後の臨床開発に向けた大きな進展と言えます。

今後の展望として、(S)-1-Amino-indan-4-ol hydrochlorideを基本骨格とする化合物ライブラリーの拡充が期待されます。特に、AIを活用したde novo分子設計と組み合わせることで、より選択性の高い化合物の開発が加速する可能性があります。また、バイオエレクトロニクスとの融合研究も新たな展開として注目されており、神経調節デバイスとの相乗効果を期待した応用研究が始まっています。

2097073-09-9 ((S)-1-Amino-indan-4-ol hydrochloride) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)